molecular formula C25H25N5O5S B11047956 N-[2-(3,4-diethoxyphenyl)ethyl]-7-(1H-tetrazol-1-yl)dibenzo[b,d]furan-2-sulfonamide

N-[2-(3,4-diethoxyphenyl)ethyl]-7-(1H-tetrazol-1-yl)dibenzo[b,d]furan-2-sulfonamide

Cat. No.: B11047956
M. Wt: 507.6 g/mol
InChI Key: GTKBUABZCIHNAX-UHFFFAOYSA-N
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Description

N-[2-(3,4-diethoxyphenyl)ethyl]-7-(1H-tetrazol-1-yl)dibenzo[b,d]furan-2-sulfonamide is a complex organic compound with a molecular formula of C25H25N5O5S. This compound is characterized by its unique structure, which includes a dibenzo[b,d]furan core, a tetrazole ring, and a sulfonamide group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-diethoxyphenyl)ethyl]-7-(1H-tetrazol-1-yl)dibenzo[b,d]furan-2-sulfonamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the dibenzo[b,d]furan core: This can be achieved through cyclization reactions involving appropriate aromatic precursors.

    Introduction of the sulfonamide group: This step often involves sulfonation reactions followed by amide formation.

    Attachment of the tetrazole ring: The tetrazole ring can be introduced through cycloaddition reactions involving azides and nitriles.

    Substitution with the diethoxyphenyl group: This step typically involves electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems would be essential to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-diethoxyphenyl)ethyl]-7-(1H-tetrazol-1-yl)dibenzo[b,d]furan-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group, potentially leading to the formation of amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to various substituted derivatives of the original compound.

Scientific Research Applications

N-[2-(3,4-diethoxyphenyl)ethyl]-7-(1H-tetrazol-1-yl)dibenzo[b,d]furan-2-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonamide derivatives have shown efficacy.

    Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-[2-(3,4-diethoxyphenyl)ethyl]-7-(1H-tetrazol-1-yl)dibenzo[b,d]furan-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The tetrazole ring can interact with metal ions and proteins, influencing various biochemical pathways. The overall effect of the compound depends on its binding affinity and specificity for these targets.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide: This compound shares a similar phenyl ethyl structure but lacks the dibenzo[b,d]furan core and tetrazole ring.

    N-(2-(3,4-Dimethoxyphenyl)ethyl)-2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-amine: This compound has a similar phenyl ethyl group but features a thieno[2,3-d]pyrimidine core instead of the dibenzo[b,d]furan core.

Uniqueness

N-[2-(3,4-diethoxyphenyl)ethyl]-7-(1H-tetrazol-1-yl)dibenzo[b,d]furan-2-sulfonamide is unique due to its combination of a dibenzo[b,d]furan core, a tetrazole ring, and a sulfonamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C25H25N5O5S

Molecular Weight

507.6 g/mol

IUPAC Name

N-[2-(3,4-diethoxyphenyl)ethyl]-7-(tetrazol-1-yl)dibenzofuran-2-sulfonamide

InChI

InChI=1S/C25H25N5O5S/c1-3-33-23-9-5-17(13-25(23)34-4-2)11-12-27-36(31,32)19-7-10-22-21(15-19)20-8-6-18(14-24(20)35-22)30-16-26-28-29-30/h5-10,13-16,27H,3-4,11-12H2,1-2H3

InChI Key

GTKBUABZCIHNAX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)CCNS(=O)(=O)C2=CC3=C(C=C2)OC4=C3C=CC(=C4)N5C=NN=N5)OCC

Origin of Product

United States

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